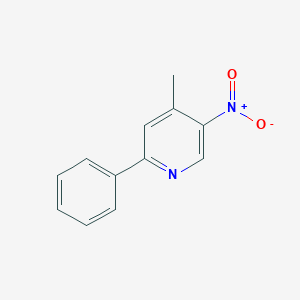

4-Methyl-5-nitro-2-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920978-99-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methyl-5-nitro-2-phenylpyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-7-11(10-5-3-2-4-6-10)13-8-12(9)14(15)16/h2-8H,1H3 |

InChI Key |

YLMDFPQYKPZRBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 4 Methyl 5 Nitro 2 Phenylpyridine

De Novo Pyridine Ring Formation Strategies

Building the pyridine ring from acyclic precursors, or de novo synthesis, offers a powerful approach to installing multiple substituents with high regioselectivity. researchgate.netchemrxiv.org These methods construct the heterocyclic core through cyclization reactions, assembling the final product from simpler, more readily available starting materials. illinois.eduacsgcipr.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for creating complex molecules like substituted pyridines. rsc.orgacsgcipr.org These reactions offer significant advantages, including reduced synthesis time, cost-effectiveness, and often, environmentally friendlier conditions. acs.org

One prominent approach is the Hantzsch pyridine synthesis and its variations, which classically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849). baranlab.org More contemporary methods, such as the Bohlmann-Rahtz pyridine synthesis, allow for the direct formation of the aromatic pyridine ring. acsgcipr.orgbaranlab.org A modern example involves a two-pot, three-component procedure that generates diverse tri- and tetrasubstituted pyridines by reacting aryl or heteroaromatic aldehydes, α,β-unsaturated acids, and enamines. whiterose.ac.uk

Another powerful MCR strategy involves the one-pot reaction of components like an aldehyde, a compound with an active methylene (B1212753) group (such as ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt. acs.org Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to excellent yields in a matter of minutes. acs.org The use of nanocatalysts in these MCRs is also a growing area of research, further enhancing their efficiency. rsc.org

Table 1: Examples of Multicomponent Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, β-ketoester (2 equiv.), Ammonia | Acid or base catalysis | 1,4-Dihydropyridine (oxidized to pyridine) | baranlab.org |

| Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation, Ethanol | Polysubstituted Pyridine | acs.org |

| Aryl aldehyde, α,β-Unsaturated acid, Enamine | Two-pot sequence | Tri- and Tetrasubstituted Pyridines | whiterose.ac.uk |

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a highly effective and atom-economical method for constructing pyridine rings. rsc.orgresearchgate.net This strategy typically involves the cyclotrimerization of two alkyne molecules and a nitrile, allowing for the controlled assembly of highly substituted pyridines under mild conditions. rsc.orgacs.org

Various metal catalysts, including cobalt, rhodium, nickel, and iron, have been successfully employed. researchgate.netacs.orgrsc.org Iron catalysts are particularly attractive due to their low cost and low toxicity. rsc.org The choice of metal and ligands can influence the regioselectivity of the cycloaddition, which is crucial when using unsymmetrical alkynes to build a specific substitution pattern. researchgate.net This method's versatility allows for the incorporation of a wide range of functional groups, making it a powerful tool for accessing complex pyridine derivatives. acs.org

A notable advancement is the development of asymmetric [2+2+2] cycloadditions, which utilize chiral catalysts to produce enantioenriched pyridine derivatives, a significant challenge in heterocyclic synthesis. rsc.orgresearchgate.net

The direct incorporation of a nitro group during the ring-forming process is a strategic approach to synthesizing compounds like this compound. The strong electron-withdrawing nature of the nitro group can facilitate cyclization by activating the precursor molecule toward nucleophilic attack. researchgate.net

An example of this strategy is the three-component imino Diels-Alder reaction. In a relevant study, the reaction of m-nitroaniline, benzaldehyde, and a dienophile, catalyzed by BF₃·OEt₂, was used to synthesize nitro-substituted tetrahydroquinolines. scielo.org.co Although this produces a related heterocyclic system, the principle of using a nitro-substituted amine as a building block is directly applicable. Adapting such a reaction with appropriate precursors could lead to the desired nitropyridine core.

Furthermore, the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) provides a route to 2,6-diarylpyridines. organic-chemistry.org If one of the starting materials contained a nitro group, this could be incorporated into the final pyridine ring.

Functionalization and Derivatization of Precursor Pyridines

An alternative to de novo synthesis is the stepwise functionalization of a simpler, pre-formed pyridine ring. This approach relies on the development of regioselective reactions to introduce the methyl, nitro, and phenyl groups at the desired C2, C4, and C5 positions.

The direct nitration of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. thieme-connect.comyoutube.com Standard nitrating conditions, such as a mixture of sulfuric and nitric acid, often require harsh temperatures and result in low yields, primarily affording the 3-nitro isomer. youtube.comresearchgate.net

To overcome this, several advanced methods have been developed:

Nitration of Pyridine-N-oxide: Converting the pyridine to its N-oxide derivative activates the ring, particularly at the 4-position, to electrophilic attack. Subsequent nitration followed by deoxygenation of the N-oxide can yield 4-nitropyridine (B72724) derivatives.

Directed Nitration: The presence of activating groups on the pyridine ring can direct nitration. For instance, amino groups strongly direct ortho and para, facilitating nitration. youtube.com

Specialized Reagents: Milder and more selective nitrating agents have been employed. Reagents like nitroaccharine in the presence of a Lewis acid or nitronium tetrafluoroborate (B81430) (NO₂BF₄) can achieve nitration under less aggressive conditions. youtube.comacs.org

Dearomatization-Rearomatization Strategy: A modern approach for meta-nitration involves a dearomatization–rearomatization sequence. This mild method utilizes stable oxazino pyridines as intermediates, allowing for regioselective nitration at the C-3 (and C-5) position. thieme-connect.com

For the synthesis of this compound, nitrating a 4-methyl-2-phenylpyridine (B184572) precursor would be required. The electronic effects of the existing methyl (electron-donating) and phenyl groups would influence the regiochemical outcome of the nitration, likely directing the incoming nitro group to the 3- or 5-position.

Table 2: Comparison of Pyridine Nitration Methods

| Method | Reagents | Position(s) Targeted | Key Features | Reference |

|---|---|---|---|---|

| Classical Nitration | H₂SO₄ / HNO₃ | C-3 | Harsh conditions, low yield | youtube.comresearchgate.net |

| N-Oxide Route | 1. Oxidation (e.g., mCPBA) 2. Nitration 3. Deoxygenation (e.g., PCl₃) | C-4 | Activates the ring for electrophilic attack | General Knowledge |

| Dearomatization-Rearomatization | TBN / TEMPO on oxazino pyridine intermediate | C-3, C-5 | Mild conditions, high regioselectivity | thieme-connect.com |

The introduction of methyl and phenyl substituents onto a pyridine ring is most commonly achieved through modern cross-coupling reactions. These methods offer high efficiency and functional group tolerance. nih.gov

Suzuki Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. To introduce the phenyl group at the C2 position, a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) can be coupled with phenylboronic acid. chemicalbook.com This reaction is well-established and tolerates a wide array of functional groups. For instance, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with phenylboronic acid to yield 5-nitro-2-phenylpyridine. chemicalbook.com

Other Cross-Coupling Reactions: Other named reactions like Stille (using organostannanes), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) are also effective for arylating pyridine rings. organic-chemistry.org Iron-catalyzed cross-coupling of heteroaromatic tosylates with Grignard reagents provides another efficient route. organic-chemistry.org

C-H Functionalization: Direct C-H activation and functionalization is an increasingly important strategy that avoids the need for pre-halogenated starting materials. nih.gov Palladium-catalyzed C-H arylation can introduce a phenyl group directly onto the pyridine core. nih.gov

Alkylation Strategies: Introducing the methyl group can be more complex. While Friedel-Crafts alkylation is generally not effective on deactivated pyridine rings, radical alkylation methods can be used. A more common approach is to use a pre-methylated starting material in a de novo synthesis. Alternatively, a methyl group can be introduced via cross-coupling reactions using methyl-organometallic reagents. Modern photoredox catalysis combined with nickel and hydrogen-atom transfer (HAT) catalysis enables the direct alkylation of sp³ C-H bonds, which could be applied to precursors to build up the required structure. princeton.edunih.gov

Functionalization and Derivatization of Precursor Pyridines to Incorporate Specific Substituents

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the functionalization of electron-deficient aromatic rings, such as nitropyridines. The reaction mechanism is generally accepted to proceed via a two-step addition-elimination sequence. libretexts.org In the initial, typically rate-determining step, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is subsequently restored in the second step through the departure of a leaving group. libretexts.org

The presence of a nitro (-NO2) group is crucial for activating the pyridine ring towards nucleophilic attack. This strong electron-withdrawing group stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org For nitro-substituted pyridines, the positions ortho and para to the nitro group are particularly activated.

In the context of synthesizing precursors to this compound, such as 2-chloro-4-methyl-5-nitropyridine (B1210972), SNAr reactions are pivotal. The synthesis of 2-chloro-4-methyl-5-nitropyridine can be achieved from 2-amino-4-methylpyridine (B118599) through a sequence of nitration, hydrolysis to the 2-hydroxy derivative, and subsequent chlorination. guidechem.com The nitro group in the resulting 2-chloro-4-methyl-5-nitropyridine activates the ring, making the chlorine atom susceptible to displacement by various nucleophiles.

The reactivity of the leaving group in SNAr reactions on activated aryl halides often follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect," which is indicative of the rate-determining addition of the nucleophile. libretexts.orgnih.gov However, in the case of substituted N-methylpyridinium ions, a different leaving group order has been observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), suggesting a more complex mechanism where deprotonation of the addition intermediate can be rate-limiting. nih.gov These reactions are often sensitive to the reaction conditions, including the solvent, temperature, and nature of the nucleophile. mdpi.com

| Reactant | Reagent | Product | Yield |

| 2-amino-4-methylpyridine | Conc. H2SO4, Fuming HNO3 | 2-amino-5-nitro-4-methylpyridine | Not specified |

| 2-amino-5-nitro-4-methylpyridine | Dilute H2SO4, NaNO2 | 2-hydroxy-5-nitro-4-methylpyridine | Not specified |

| 2-hydroxy-5-nitro-4-methylpyridine | PCl5/POCl3 | 2-chloro-4-methyl-5-nitropyridine | Not specified |

Table 1: Synthesis of a Precursor for Nucleophilic Aromatic Substitution. guidechem.com

Methodological Advancements in the Synthesis of this compound and Related Analogues

The synthesis of highly substituted pyridines, including this compound, has been significantly advanced by the development of modern synthetic methodologies. These methods offer improvements in terms of efficiency, modularity, and functional group tolerance over classical condensation reactions.

One prominent area of advancement is the use of metal-catalyzed cross-coupling reactions . A plausible and modern approach to the final step in the synthesis of this compound would involve a Suzuki or Stille coupling. Starting from 2-chloro-4-methyl-5-nitropyridine, a palladium-catalyzed reaction with phenylboronic acid (Suzuki) or a phenyltin reagent (Stille) would introduce the phenyl group at the 2-position.

A simple, modular method for preparing highly substituted pyridines has been developed employing a cascade reaction that involves a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov This method provides access to a wide range of substituted pyridines in moderate to excellent yields (43–91%). nih.gov

Other innovative strategies include:

Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines, which can be promoted by microwave irradiation or a tethered imine-enamine (TIE) approach to yield a variety of tri-, tetra-, and pentasubstituted pyridines. nih.gov

Electrochemical single-carbon insertion into polysubstituted pyrroles, which allows for a highly selective para-position insertion to form pyridine derivatives. scitechdaily.com

A one-step conversion of N-vinyl or N-aryl amides to pyridines using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429), which is compatible with various functional groups. organic-chemistry.org

The synthesis of structural analogues, such as 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the drug Finerenone, has been optimized for large-scale production. google.com This process involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com

| Method | Key Features | Reactants | Products |

| Cu-catalyzed Cascade Reaction | Modular, good functional group tolerance | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Highly substituted pyridines |

| Inverse-electron-demand Diels-Alder | Microwave-promoted or TIE approach, avoids separate aromatization | 1,2,4-triazines, enamines/imines | Tri-, tetra-, and pentasubstituted pyridines |

| Electrochemical C1 Insertion | High para-selectivity, electrochemical conditions | Polysubstituted pyrroles, α-H diazo esters | Structurally diverse pyridines |

| One-step Amide Conversion | Convergent, mild conditions | N-vinyl/N-aryl amides, π-nucleophiles | Highly substituted pyridines and quinolines |

Table 2: Overview of Advanced Methodologies for Substituted Pyridine Synthesis. nih.govnih.govscitechdaily.comorganic-chemistry.org

These advanced methodologies provide powerful tools for the synthesis of complex pyridine derivatives like this compound, offering greater flexibility and efficiency in constructing such targeted molecular architectures.

Reactivity of the Nitro Group: Reduction and Displacement Reactions

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to both reduction and nucleophilic substitution.

Reduction to Amino Pyridines and Subsequent Derivatizations

The reduction of the nitro group to an amino group is a fundamental transformation, opening pathways to a wide array of functionalized pyridine derivatives. This conversion is of significant interest in the chemical industry for the synthesis of anilines and other amino-aromatic compounds. wikipedia.orgresearchgate.net

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. These include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, care must be taken as some catalysts can also affect other functional groups. commonorganicchemistry.com

Metal-Based Reductions: Reagents like iron in acidic media (e.g., acetic acid) or tin(II) chloride provide milder alternatives for the reduction of nitro groups, often showing good tolerance for other reducible functionalities. commonorganicchemistry.com

Biocatalytic Reduction: The use of nitroreductase enzymes offers an environmentally friendly and highly selective method for the reduction of nitroarenes to their corresponding anilines. researchgate.net

The resulting 2-phenyl-4-methyl-5-aminopyridine is a valuable intermediate. The newly formed amino group can undergo a variety of subsequent reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a diverse range of substituents.

Nitro Group as a Leaving Group in Nucleophilic Aromatic Substitution

The nitro group, particularly when positioned ortho or para to an activating group or a ring nitrogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org In the case of this compound, the pyridine nitrogen facilitates this type of reaction.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the nitrite (B80452) ion restores the aromaticity of the ring.

The reactivity of pyridines in SNAr reactions is a subject of considerable study. For instance, the reaction of 2-chloropyridine with amines is a common method for introducing nitrogen-based nucleophiles onto the pyridine ring. youtube.com Similarly, studies on 2-nitropyridines have shown that they can be efficiently substituted by nucleophiles like fluoride (B91410) ions. researchgate.net The presence of electron-donating groups like methyl and methoxy (B1213986) on the pyridine ring can sometimes hinder SNAr reactions, but in the case of 2-nitropyridines, their effect has been found to be of minor importance. researchgate.net

Reactions Involving the Methyl Group: Side-Chain Functionalization

The methyl group at the 4-position of the pyridine ring offers another site for chemical modification. While the pyridine ring itself is generally more susceptible to nucleophilic attack, the methyl group can undergo reactions typical of alkylarenes.

One potential transformation is oxidation of the methyl group to a carboxylic acid or an aldehyde. This functionalization provides a handle for further synthetic manipulations, such as esterification or condensation reactions. Additionally, the methyl group can potentially be involved in condensation reactions with aldehydes and ketones under appropriate basic or acidic conditions.

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl group at the 2-position is generally less reactive towards electrophilic substitution than benzene (B151609) itself due to the electron-withdrawing effect of the pyridine ring. However, it can still undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily at the ortho and para positions relative to the point of attachment to the pyridine ring. The conditions required for these reactions are typically harsher than those used for more activated aromatic rings.

Conversely, the pyridine ring can act as a directing group in certain metal-catalyzed C-H activation reactions, leading to functionalization at the ortho position of the phenyl ring. This strategy provides a powerful tool for the selective introduction of various functional groups.

The Activator: the Unique Role of Nitro Substituted Heterocycles

The introduction of a nitro group (NO₂) onto a heterocyclic ring, such as pyridine (B92270), imparts distinct and powerful characteristics to the molecule. Nitro-substituted heterocycles are a cornerstone of modern organic synthesis due to the strong electron-withdrawing nature of the nitro group. mdpi.com This property significantly influences the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.com

This activation is a key tool for synthetic chemists, enabling reactions that would be difficult or impossible on the unsubstitued heterocycle. The nitro group can facilitate the introduction of other functional groups through nucleophilic aromatic substitution, where the nitro group itself can sometimes act as a leaving group. mdpi.com

Furthermore, the nitro group itself is a versatile functional group that can undergo a variety of transformations. Most notably, it can be reduced to a nitroso, oxime, or an amino group. mdpi-res.com This conversion is a critical step in the synthesis of many complex molecules, particularly in the pharmaceutical industry, where the resulting amino group can serve as a handle for further molecular elaboration. The presence of a nitro group, therefore, not only modifies the reactivity of the parent heterocycle but also provides a gateway to a wide range of other functionalities.

The Modulator: an Overview of Phenylpyridine Derivatives

Phenylpyridine derivatives represent a significant class of compounds with applications spanning from medicinal chemistry to materials science. The incorporation of a phenyl group onto the pyridine (B92270) ring creates a bifunctional scaffold that has proven to be highly valuable.

In the realm of materials science, 2-phenylpyridine (B120327) derivatives are renowned as precursors to highly fluorescent metal complexes. These complexes, particularly with iridium, are of great interest for their potential use in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. The electronic interaction between the phenyl and pyridine rings is crucial for the photophysical properties of these materials.

From a pharmaceutical and agrochemical perspective, compounds containing a 2-phenylpyridine moiety have demonstrated significant biological activity. nih.gov They have been investigated as herbicides, fungicides, and insecticides. nih.gov The specific substitution pattern on both the phenyl and pyridine rings allows for fine-tuning of the biological efficacy of these derivatives. For instance, recent research has explored 2-phenylpyridine derivatives containing amide functionalities as potent insecticidal agents. nih.gov The modular nature of phenylpyridine synthesis, often achieved through cross-coupling reactions, allows for the systematic exploration of structure-activity relationships, driving the discovery of new and improved chemical applications.

An exploration of the synthetic pathways toward the targeted compound, 4-Methyl-5-nitro-2-phenylpyridine, reveals a landscape of versatile and evolving chemical strategies. The construction of such a specifically substituted pyridine core can be approached through two primary routes: the de novo formation of the pyridine ring with the desired substituents already incorporated or positioned for subsequent modification, and the functionalization of a pre-existing pyridine scaffold. This article delves into the specific methodologies within these broader strategies, highlighting key research findings and the chemical principles that underpin them.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For "4-Methyl-5-nitro-2-phenylpyridine," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous signal assignment.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) and phenyl rings, as well as the methyl group. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nitro group and the phenyl substituent. Two-dimensional techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons on both aromatic rings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for establishing through-space proximities, for instance, between the protons of the phenyl ring and the pyridine ring, which would help to define the conformational preferences of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds) (Note: This is a predictive table based on general principles and data from related compounds, not experimental data for the title compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 8.0 - 8.5 | 120 - 125 |

| Pyridine-H6 | 8.8 - 9.2 | 150 - 155 |

| Phenyl-H (ortho) | 7.8 - 8.2 | 128 - 132 |

| Phenyl-H (meta) | 7.4 - 7.6 | 129 - 131 |

| Phenyl-H (para) | 7.4 - 7.6 | 130 - 133 |

| Methyl-H | 2.4 - 2.7 | 18 - 22 |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C4 | - | 145 - 150 |

| Pyridine-C5 | - | 140 - 145 |

| Phenyl-C (ipso) | - | 135 - 140 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

For "this compound," a successful single-crystal X-ray diffraction analysis would reveal the planar or non-planar nature of the pyridine and phenyl rings relative to each other. The torsion angle between the two rings is a key structural parameter. The analysis would also detail the geometry of the nitro group and its orientation with respect to the pyridine ring. Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds involving the nitro group, which stabilize the crystal lattice, would be identified and characterized.

Although a crystal structure for "this compound" is not available, the crystal structure of a related iridium(III) complex, fac-[2-(4-methyl-5-phenylpyridin-2-yl)phenyl-κ²C¹,N]bis[2-(pyridin-2-yl)phenyl-κ²C¹,N]iridium(III), provides some insight into the geometry of a substituted 4-methyl-phenylpyridine ligand. nih.gov In this complex, the pyridyl and phenyl rings of the ligands exhibit specific dihedral angles. Such data from related structures can help in building a model for the title compound. Furthermore, studies on other nitropyridine derivatives, such as 2-N-phenylamino-3-nitro-4-methylpyridine, have shown non-planar conformations in the solid state, with significant dihedral angles between the pyridine and phenyl rings, as well as between the nitro group and the pyridine ring. nih.gov

Table 2: Expected Crystallographic Parameters for this compound (Hypothetical) (Note: This table presents hypothetical data based on typical values for similar organic compounds.)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This would unequivocally establish the molecular formula as C₁₂H₁₀N₂O₂.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: This is a predictive table based on common fragmentation patterns of nitroaromatic compounds.)

| m/z | Proposed Fragment | Origin |

| 214 | [C₁₂H₁₀N₂O₂]⁺ | Molecular Ion |

| 168 | [C₁₂H₁₀N]⁺ | Loss of NO₂ |

| 140 | [C₁₁H₈]⁺ | Loss of NO₂ and HCN |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation.

The IR and Raman spectra of "this compound" would exhibit characteristic bands for the nitro, phenyl, and substituted pyridine moieties. The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.govspectroscopyonline.com The presence of these strong absorptions is a clear indicator of the nitro functional group.

The spectra would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the substituted aromatic rings would appear in the fingerprint region (below 1000 cm⁻¹), and their positions can be diagnostic of the substitution pattern. The vibrations of the methyl group, including stretching and bending modes, would also be identifiable. For instance, in 2-hydroxy-5-methyl-3-nitro pyridine, the C-CH₃ stretching vibration has been identified. researchgate.net

Comparative analysis of IR and Raman spectra can be particularly useful. For example, vibrations that are strong in the Raman spectrum may be weak in the IR spectrum, and vice versa, providing complementary information. Studies on related molecules like 2-phenylpyridine (B120327) have utilized both FTIR and Laser Raman spectroscopy for a complete vibrational analysis. orientjchem.org

Table 4: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is based on established group frequencies and data from related nitro-substituted pyridines.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| NO₂ Symmetric Stretch | 1300 - 1370 | IR |

| Methyl Bending | 1375 - 1450 | IR |

| C-H Out-of-Plane Bend | 700 - 900 | IR |

| NO₂ Bending | 830 - 870 | IR |

Computational and Theoretical Studies on 4 Methyl 5 Nitro 2 Phenylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For nitropyridine derivatives, DFT calculations are instrumental in determining fundamental characteristics like heats of formation, total energies, and aromatic stability. tandfonline.comresearchgate.net By applying various DFT methods, researchers can calculate these properties through the use of appropriate isodesmic reactions, which help to minimize errors by preserving the number and types of chemical bonds. researchgate.net

The electronic structure of nitropyridine derivatives is significantly influenced by the high electronegativity of the pyridine (B92270) nitrogen and the electron-withdrawing nature of the nitro group, leading to a non-homogeneous electron distribution within the ring. researchgate.net DFT calculations can quantify these effects. One key parameter derived from these calculations is the Nucleus-Independent Chemical Shift (NICS), which is used to assess the aromaticity of the pyridine ring. researchgate.netmetu.edu.tr Negative NICS values typically indicate aromatic character. researchgate.net Studies on a series of nitropyridine derivatives show how the position and number of nitro groups affect the ring's aromaticity. researchgate.net

To illustrate the application of DFT in assessing aromaticity, the following table presents NICS(0) values calculated for pyridine and various dinitropyridine isomers using the B3LYP/6-31G(d,p) level of theory.

| Compound | NICS(0) (ppm) |

| Pyridine | -8.08 |

| 2,3-Dinitropyridine | -9.22 |

| 2,5-Dinitropyridine | -10.54 |

| 2,6-Dinitropyridine | -10.12 |

| 3,4-Dinitropyridine | -10.44 |

| 3,5-Dinitropyridine | -12.61 |

| Data sourced from a DFT study on nitropyridine derivatives and is illustrative of the methodology applied to this class of compounds. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. irjweb.commdpi.com The HOMO, as the orbital containing the most loosely held electrons, represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com This analysis is vital for understanding the potential for intermolecular charge transfer, which is a factor in bioactivity. irjweb.com

DFT calculations are commonly used to determine the energies of these orbitals. For example, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the HOMO and LUMO energies and the corresponding energy gap, which provided insight into the compound's kinetic stability. ajchem-a.com

The following table shows representative data from a computational study on a related heterocyclic compound, illustrating the types of parameters derived from HOMO-LUMO analysis.

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an example of the outputs from such an analysis. ajchem-a.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulations are essential for understanding the three-dimensional structure (conformation) of molecules and how they interact with each other. For substituted phenylpyridines, the relative orientation of the phenyl and pyridine rings is a key conformational feature. DFT calculations can predict the most stable geometry by optimizing the molecular structure to find its lowest energy state. nih.gov

In studies of related compounds like 2-N-phenylamino-methyl-nitropyridine isomers, DFT calculations have shown that the molecules often adopt a non-planar conformation. nih.gov The degree of this non-planarity is quantified by the dihedral angle between the pyridine and phenyl rings. nih.gov For instance, in the solid state, the nitro group in 2-N-phenylamino-3-nitro-4-methylpyridine is slightly twisted relative to the pyridine ring, but this twist is significantly greater in the gaseous phase as predicted by DFT calculations. nih.gov These conformational details are critical as they influence the molecule's packing in a crystal and its potential interactions with biological targets.

The table below presents selected optimized geometrical parameters for a related compound, 2-N-phenylamino-3-nitro-4-methylpyridine, obtained from DFT calculations, which illustrates the specific structural data that can be generated.

| Parameter | Bond Length (Å) / Angle (°) |

| Dihedral Angle (Pyridine Ring - Phenyl Ring) | ~35° (Calculated) |

| Dihedral Angle (NO₂ Group - Pyridine Ring) | ~25° (Calculated) |

| N-O Bond Length (NO₂ Group) | 1.223 Å |

| C-N Bond Length (Pyridine-NO₂) | 1.461 Å |

| Data is for 2-N-phenylamino-3-nitro-4-methylpyridine and demonstrates the type of information gained from conformational analysis. nih.gov |

Mechanistic Investigations through Computational Approaches

Computational methods are invaluable for elucidating potential reaction mechanisms and understanding the interactions of molecules with biological systems. While specific mechanistic studies on 4-Methyl-5-nitro-2-phenylpyridine are not detailed in the provided results, the approaches used for similar heterocyclic compounds can be described. For example, in drug design, molecular docking simulations are used to predict how a ligand might bind to the active site of a protein. nih.gov

Following docking, DFT calculations can be employed to investigate the electronic aspects of the interaction and to model the transition states of proposed reaction pathways. nih.gov In a study on pyrimidine (B1678525) derivatives designed as enzyme inhibitors, molecular docking was used to identify key binding interactions, and DFT was used to investigate the geometric properties of the inhibitor. nih.gov Such studies can reveal how a molecule's structure and electronic properties contribute to its biological activity, for instance, by halting a cell cycle at a specific phase or triggering apoptosis. nih.gov These computational mechanistic investigations provide a theoretical foundation for synthesizing new compounds with desired activities. nih.gov

Applications of 4 Methyl 5 Nitro 2 Phenylpyridine and Its Derivatives in Specialized Chemical Domains

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-Methyl-5-nitro-2-phenylpyridine scaffold makes it a valuable precursor in the construction of more complex molecular architectures. Its utility spans the creation of fused heterocyclic systems and as a crucial intermediate in multi-step synthetic pathways.

Precursors for Fused Heterocyclic Systems

Fused heterocyclic compounds, which feature two or more rings sharing a common bond and one or more atoms, are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. grantome.comresearchgate.net The reactivity of this compound and its derivatives allows for their transformation into a variety of fused ring systems. The nitro group, for instance, can be reduced to an amino group, which can then participate in cyclization reactions to form new rings. Similarly, the methyl group can be functionalized to facilitate ring closure.

The synthesis of fused heterocycles often involves the construction of one ring onto a pre-existing heterocyclic core. For example, derivatives of this compound can be utilized in reactions to form fused systems like pyrazolopyridines or thiazolopyrimidines. researchgate.netfrontiersin.org These reactions often proceed through intermediates that leverage the inherent reactivity of the substituted pyridine (B92270) ring. researchgate.net The development of synthetic strategies to create novel fused heterocyclic polymers is also an active area of research, with applications in materials science. rsc.org

Intermediates in Multi-Step Organic Syntheses

The journey from simple starting materials to complex target molecules often involves a series of carefully planned chemical transformations. In this context, this compound and its derivatives serve as important intermediates, providing a stable yet reactive platform for further functionalization.

A common synthetic strategy involves the sequential modification of the substituents on the pyridine ring. For example, the nitro group can be readily converted to other functional groups, such as amines, which can then be used to introduce new molecular fragments. sigmaaldrich.com The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. Furthermore, the pyridine nitrogen itself can be quaternized or oxidized, altering the reactivity of the entire molecule.

The synthesis of complex molecules like 4,6-dichloro-2-methylthio-5-nitropyrimidine, for instance, proceeds through a multi-step sequence involving nitration, cyclization, methylation, and chlorination, highlighting the stepwise approach often required in organic synthesis. google.com Similarly, the synthesis of various substituted 2-piperidinones can be achieved through a one-step organophotocatalyzed [1 + 2 + 3] strategy, showcasing the development of efficient synthetic methodologies. nih.gov

Coordination Chemistry: Ligand Design and Metal Complexation

The 2-phenylpyridine (B120327) (ppy) framework is a cornerstone in coordination chemistry, particularly for its ability to form stable cyclometalated complexes with heavy metal ions like iridium(III) and platinum(II). The introduction of methyl and nitro groups onto this framework, as seen in this compound, allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes.

Design Principles for Iridium(III) and Platinum(II) Complexes

The design of ligands for iridium(III) and platinum(II) complexes is guided by the desire to control the properties of the resulting materials, especially their luminescence. The 2-phenylpyridine scaffold acts as a bidentate ligand, coordinating to the metal center through both the nitrogen of the pyridine ring and a carbon of the phenyl ring, forming a stable five-membered ring.

The electronic nature of the substituents on the phenylpyridine ligand significantly influences the energy levels of the metal complex's frontier orbitals (HOMO and LUMO). Electron-donating groups, like methyl groups, generally raise the energy of the HOMO, while electron-withdrawing groups, such as nitro groups, lower the energy of the LUMO. These modifications directly impact the energy of the emitted light. For instance, substituting a methyl group at the 4-position of the pyridine ring can lead to a blue shift in the emission of iridium(III) complexes. researchgate.net

The synthesis of these complexes typically involves a two-step process, starting with the formation of a chloride-bridged dimeric iridium(III) complex, which is then reacted with an ancillary ligand to yield the final heteroleptic complex. nih.gov The choice of both the primary cyclometalating ligand and the ancillary ligand allows for precise control over the complex's properties. nih.gov

Table 1: Examples of Iridium(III) and Platinum(II) Complexes with Phenylpyridine-type Ligands

| Complex Type | Metal Ion | Ancillary Ligand Example | Key Feature |

| Cationic Iridium(III) | Ir(III) | Bipyridine, Phenanthroline | Tunable emission wavelength by varying N^N ligand conjugation. acs.org |

| Neutral Platinum(II) | Pt(II) | Diimine | Intensive phosphorescence in the solid state. rsc.org |

| Dinuclear Platinum(II) | Pt(II) | Aromatic N-Heterocycles (bridging) | Potential as next-generation platinum-based therapies. nih.gov |

| Phenyl-imidazole based Iridium(III) | Ir(III) | Acetylacetonate (acac) | Emission maxima tunable from greenish-blue to orange. nih.gov |

Photophysical Properties of Derived Metal Complexes

Metal complexes derived from this compound and related ligands often exhibit interesting photophysical properties, including phosphorescence. researchgate.net This luminescence arises from the decay of an electron from a triplet excited state to the singlet ground state. The color and efficiency of this emission are highly dependent on the structure of the complex.

The introduction of substituents on the phenylpyridine ligand allows for the tuning of the emission color. For example, theoretical studies on iridium complexes with methyl or nitro-substituted 2-(4-fluorophenyl)pyridine (B1266597) ligands have provided insights into their emission behaviors. researchgate.net The photophysical properties of these complexes are often studied using techniques such as UV-vis absorption and photoluminescence spectroscopy. acs.org

The excited state of these complexes can have contributions from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) transitions. acs.org The nature of the lowest excited state determines the emissive properties. For instance, in some platinum(II) complexes, the emission is assigned to a mixed Cl-to-π/phenyl-to-π/M(dyz)-to-π* (XLCT/ILCT/MLCT) character. mdpi.com

Table 2: Photophysical Data for Selected Metal Complexes

| Complex Type | Emission Color/Wavelength | Key Photophysical Observation | Reference |

| Iridium(III) complexes with substituted phenyl-imidazole ligands | Greenish-blue to orange (approx. 490-590 nm) | Emission maxima can be tuned by modifying ligand substitution. nih.gov | |

| Cationic Iridium(III) complexes | Tunable from 586 to 732 nm | Emission wavelength is significantly tuned by changing the conjugated length of N^N ligands. acs.org | |

| Platinum(II) diimine complexes | Intensive phosphorescence | Exhibit strong emission in the solid state. rsc.org | |

| Palladium(II) complex [Pd(Me2dpb)Cl] | Peaking at 468 nm (at 77 K) | Shows a structured emission band in a frozen glassy matrix with high quantum yield. mdpi.com |

Advanced Materials Science (excluding biological applications)

The unique photophysical properties of metal complexes derived from this compound and its analogs make them promising candidates for applications in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the luminescence of these complexes can be sensitive to their environment, a property that can be exploited for chemical sensing applications. For example, certain platinum(II) diimine complexes have been shown to detect acetonitrile (B52724) vapor. rsc.org The development of fused heterocyclic polymers containing naphthoquinone structures has also led to selective fluorescent chemosensors for the detection of Fe³⁺ ions. rsc.org

Organic Light-Emitting Diode (OLED) Phosphors

Derivatives of this compound are being explored for their potential applications in the field of organic light-emitting diodes (OLEDs), specifically as phosphorescent emitters. In OLED technology, the radiative decay of triplet excitons, which are generated in a 3:1 ratio with singlet excitons upon electrical excitation, is harnessed through the use of phosphorescent materials. This allows for a theoretical internal quantum efficiency of up to 100%, a significant improvement over fluorescent devices that only utilize singlet excitons. Heavy metal complexes, often containing iridium(III) or platinum(II), are commonly employed as phosphorescent dopants due to strong spin-orbit coupling, which facilitates the otherwise spin-forbidden triplet-to-singlet ground state transition.

While specific research on the application of this compound in OLEDs is not extensively documented in publicly available literature, the broader class of substituted phenylpyridine ligands has been the subject of intensive investigation. The presence of a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) in the this compound structure suggests that its derivatives could offer interesting photophysical properties.

To illustrate the performance of related phosphorescent materials, the following tables summarize the key photophysical and electroluminescent data for several iridium(III) complexes based on substituted phenylpyridine ligands. These examples demonstrate the high efficiencies that can be achieved through the molecular design of phosphorescent emitters.

Detailed Research Findings

Research into bipyridine-based iridium(III) triplet emitters has yielded highly efficient blue phosphorescent OLEDs. nih.gov The introduction of phenyl substituents at the 5'-position of the N-coordinating pyridine ring has been shown to influence the photophysical and electrochemical properties of the resulting complexes. nih.gov These complexes, when used as dopants in the emissive layer of an OLED, have demonstrated high quantum efficiencies. nih.gov For example, a sky-blue phosphorescent OLED achieved a maximum current efficiency of 39.8 cd A⁻¹ and an external quantum efficiency (EQE) of 14.9%. nih.gov Even at a practical luminance of 1000 cd m⁻², the device maintained high efficiencies of 39.2 cd A⁻¹ and 14.0% EQE. nih.gov

The table below presents the performance of three such bipyridine-based iridium(III) complexes in phosphorescent OLEDs.

| Complex | Emission Maximum (λmax, nm) | Photoluminescence Quantum Yield (ΦPL) in thin film | Maximum Current Efficiency (cd A-1) | Maximum External Quantum Efficiency (EQE, %) |

|---|---|---|---|---|

| Complex 1 | 479 | 0.72 | - | - |

| Complex 2 | 484 | 0.75 | - | - |

| Complex 3 | 488 | 0.81 | 39.8 | 14.9 |

Data sourced from a study on bipyridine-based iridium(III) triplet emitters. nih.gov The specific structures of Complex 1 and Complex 2 were not detailed in the provided abstract.

In another study focusing on green phosphorescent OLEDs, the use of an ultra-thin, undoped emission layer of tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) was investigated. nih.gov This approach, which deviates from the conventional method of doping the emitter into a host material, yielded a peak external quantum efficiency of approximately 24%. nih.gov This result is among the highest reported for OLEDs using Ir(ppy)₃ and highlights the importance of device architecture in maximizing efficiency. nih.gov

Further research on heteroleptic Ir(III) complexes for red-emitting OLEDs has also shown promising results. ias.ac.in By modifying the ligands, the emission wavelength can be tuned. For instance, a parent complex with an emission peak at 622 nm could be blue-shifted or red-shifted by the introduction of different substituents. ias.ac.in Devices fabricated with these red emitters achieved a maximum brightness of 7600 cd/m² and a current efficiency of approximately 7.0 cd/A. ias.ac.in

The following table details the electroluminescent performance of a red-emitting phosphorescent OLED using a 1-phenyl-isoquinoline-based Ir(III) complex.

| Parameter | Value |

|---|---|

| Turn-on Voltage | ~4.5 V |

| Maximum Brightness | 7600 cd/m2 |

| Current Efficiency at ~100 cd/m2 | ~7.0 cd/A |

Data from a study on red emitting phosphorescent Ir(III) heteroleptic complexes. ias.ac.in

These findings underscore the vast potential of substituted phenylpyridine derivatives in the development of highly efficient phosphorescent OLEDs for display and solid-state lighting applications. The continued exploration of novel molecular structures, such as derivatives of this compound, is crucial for advancing this technology.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for 4-Methyl-5-nitro-2-phenylpyridine

While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on developing more efficient, sustainable, and environmentally benign routes to this compound and its derivatives.

Multicomponent Reactions (MCRs): Future synthetic strategies could leverage one-pot multicomponent reactions, which are known for their high atom economy and efficiency. researchgate.netresearchgate.net An MCR approach could potentially construct the substituted pyridine ring in a single step from simple, readily available precursors, minimizing waste and purification steps. researchgate.netresearchgate.net Research into new catalytic systems, perhaps utilizing microwave irradiation or ultrasound to accelerate reaction times, could prove particularly fruitful. researchgate.netnih.gov

Green Catalysis: The use of solid acid catalysts, such as zeolites, has shown promise in the vapor-phase synthesis of related compounds like 5-methyl-2-phenylpyridine (B1294863) from simple carbonyl compounds and ammonia (B1221849). rsc.org Adapting these heterogeneous catalytic systems could offer a recyclable and more environmentally friendly alternative to traditional homogeneous catalysts.

Late-Stage Functionalization: An alternative to de novo synthesis is the late-stage functionalization of a pre-existing phenylpyridine core. Developing methods for the selective nitration of 4-methyl-2-phenylpyridine (B184572) at the C5 position is a significant challenge due to the directing effects of the existing substituents. Recent breakthroughs in the meta-nitration of pyridines using dearomatization-rearomatization strategies could offer a viable pathway. acs.org

A summary of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Relevant Precursors/Catalysts |

| Multicomponent Reactions | High atom economy, reduced reaction time, simplified purification. researchgate.netresearchgate.net | Simple aldehydes, ketones, ammonia sources. researchgate.net |

| Zeolite Catalysis | Recyclable catalyst, suitable for continuous flow processes. rsc.org | Acetophenone (B1666503), propionaldehyde, formaldehyde, ammonia. |

| Photocatalysis | Use of sustainable energy sources (e.g., sunlight), mild reaction conditions. researchgate.net | Cobalt complexes, visible light sensitizers. researchgate.net |

| Late-Stage Nitration | Efficient modification of existing scaffolds. acs.org | N2O5, TBN (tert-butyl nitrate). acs.org |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored. Future studies will be essential to map its chemical behavior and unlock its potential as a synthetic intermediate.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group is a fundamental transformation that would yield 4-methyl-2-phenylpyridin-5-amine. This amine could serve as a key building block for the synthesis of fused heterocyclic systems or as a coupling partner in the creation of new pharmaceutical agents and materials. nih.govnih.gov

C–H Activation/Functionalization: Direct functionalization of the C–H bonds on the pyridine or phenyl ring represents a highly atom-economical approach to new derivatives. thieme-connect.comyoutube.com Research could target the activation of the methyl group for oxidation or coupling reactions, or the functionalization of the pyridine ring itself. uni-muenster.dersc.org The development of directing groups or specific catalysts to control the regioselectivity of these transformations will be a key challenge. rsc.org

Oxidation-Reduction Chemistry: The compound can participate in various redox reactions. libretexts.orgyoutube.com The nitro group makes the molecule an oxidizing agent, while the methyl group could potentially be oxidized. youtube.comyoutube.com Understanding the electrochemical properties of the molecule could open doors to its use in electro-organic synthesis, where redox processes can be initiated under mild conditions. chemrxiv.org

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive laboratory work.

Property Prediction: DFT calculations can be employed to determine key electronic and structural properties of this compound. tandfonline.comjchemrev.com This includes predicting its heat of formation, geometric parameters (bond lengths and angles), and aromaticity through methods like Nucleus-Independent Chemical Shift (NICS) calculations. tandfonline.comresearchgate.net Such studies have been performed for a wide range of nitropyridine derivatives, providing a solid foundation for similar investigations into this specific isomer. tandfonline.comresearchgate.net

Reactivity and Mechanistic Insights: Computational modeling can shed light on reaction mechanisms, helping to rationalize observed reactivity and predict the feasibility of new transformations. researchgate.net For example, DFT can be used to calculate the energies of transition states for potential reactions, such as nucleophilic aromatic substitution or C–H activation, guiding the design of experiments and the selection of optimal reaction conditions. researchgate.net

Spectroscopic Characterization: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and UV-vis spectra. jchemrev.com By simulating these spectra, researchers can confirm the structure of synthesized compounds and understand the influence of the different functional groups on the electronic structure. jchemrev.com

Predicted properties based on analogous compounds are summarized below.

| Property | Computational Method | Predicted Significance |

| Heat of Formation | DFT (Isodesmic Reactions) tandfonline.comresearchgate.net | Indicates thermodynamic stability. |

| Aromaticity | NICS (Nucleus-Independent Chemical Shift) researchgate.net | Influences reactivity and electronic properties. |

| Electronic Structure | TD-DFT jchemrev.com | Predicts UV-vis absorption and emission spectra. |

| Reaction Mechanisms | DFT (Transition State Analysis) researchgate.net | Guides the development of new synthetic reactions. |

Integration of this compound into Novel Chemical Architectures

The true value of this compound may lie in its role as a versatile building block for constructing more complex and functional molecules. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govinnovations-report.com

Medicinal Chemistry: Following the reduction of the nitro group, the resulting aminopyridine could be incorporated into structures with potential biological activity. Substituted pyridines are core motifs in a vast number of drugs. nih.govnih.gov The specific substitution pattern of this compound could lead to novel inhibitors or receptor antagonists.

Materials Science: Phenylpyridines are well-known ligands in coordination chemistry, particularly for iridium and platinum complexes used in organic light-emitting diodes (OLEDs). The electronic properties of this compound, tunable through its methyl and nitro groups, could be harnessed to create new phosphorescent materials with tailored emission characteristics.

Functional Dyes and Probes: The extended π-system and the presence of electron-donating and-withdrawing groups suggest that derivatives of this compound could function as dyes or fluorescent probes. Further functionalization could lead to sensors that respond to changes in their chemical environment.

By systematically exploring these research avenues, the scientific community can fully elucidate the chemical nature of this compound and harness its potential for creating valuable new substances and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Methyl-5-nitro-2-phenylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration of 4-methyl-2-phenylpyridine derivatives under controlled conditions. Key parameters include:

- Nitration agent : Use concentrated nitric acid in sulfuric acid at 0–5°C to minimize side reactions.

- Temperature control : Exothermic reactions require ice baths to prevent decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Monitor by TLC and NMR for nitro-group placement .

- Critical Note : Regioselectivity in nitration depends on substituent electronic effects; steric hindrance from the methyl group may influence nitro-group positioning.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at –20°C, away from strong oxidizers or reducing agents. Label containers with hazard warnings (e.g., "Acute Toxicity Category 4") .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent aerosolization .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to literature data. Nitro groups deshield adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic protons near NO₂).

- IR Spectroscopy : Confirm nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystals form): Resolve ambiguities in regiochemistry or conformation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Case Study : If NMR signals for nitro-group placement contradict computational predictions:

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing signal broadening.

Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) and calculate NMR chemical shifts for comparison.

Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitro-group orientation via 2D NMR (HSQC/HMBC) .

- Advanced Tool : Synchrotron XRD for high-resolution crystal structures to resolve positional isomerism .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reactivity Modeling :

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian, ORCA) to predict sites for nucleophilic/electrophilic attack.

Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMF vs. THF).

- Example : For Suzuki-Miyaura coupling, model Pd(0) coordination to the pyridine ring’s electron-deficient nitro-adjacent position .

Q. How do steric and electronic effects govern the regioselectivity of nitration in 2-phenylpyridine derivatives?

- Methodological Answer :

- Electronic Analysis : Nitration typically occurs at the meta position to electron-donating groups (e.g., methyl) due to charge stabilization.

- Steric Considerations : Use molecular modeling (Avogadro, PyMol) to assess steric hindrance. For 4-methyl substitution, the nitro group may favor the 5-position to avoid clashes with the phenyl ring .

- Experimental Validation : Compare nitration outcomes in substituted analogs (e.g., 4-fluoro vs. 4-methyl) to isolate electronic vs. steric contributions .

Methodological Tables

Table 1 : Key Reaction Conditions for Nitration

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | >80% with slow addition |

| Temperature | 0–5°C (ice bath) | Prevents decomposition |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Workup | Quench in ice, neutralize | Minimizes byproducts |

Table 2 : Spectroscopic Benchmarks

| Technique | Expected Data for this compound |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.8 (d, 1H, H-6), 8.2 (m, 2H, Ph), 2.6 (s, 3H, CH₃) |

| IR (KBr) | 1525 cm⁻¹ (NO₂ asym), 1352 cm⁻¹ (NO₂ sym) |

| ESI-MS | [M+H]⁺ = 245.1 m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.